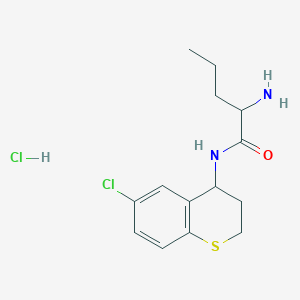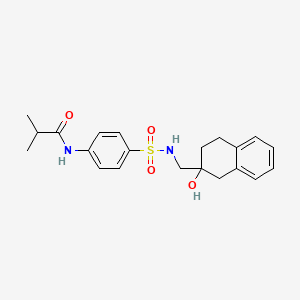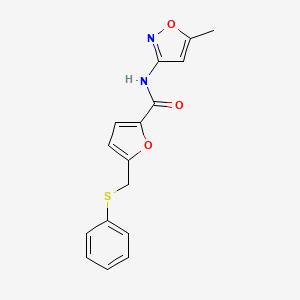
N-ベンジル-5-(2,4-ジオキソ-1H-キナゾリン-3-イル)ペンタンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry.
科学的研究の応用
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to the biological activities associated with the quinazolinone core.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide is the DNA gyrase enzyme . This enzyme is essential for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication process .
Mode of Action
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide acts as an inhibitor of the DNA gyrase enzyme . By binding to this enzyme, it prevents the enzyme from introducing negative supercoils into the DNA, thereby inhibiting DNA replication and leading to bacterial cell death .
Biochemical Pathways
The inhibition of the DNA gyrase enzyme disrupts the DNA replication process in bacteria . This disruption prevents the bacteria from multiplying, which can lead to a reduction in the number of bacterial cells and potentially the eradication of a bacterial infection .
Result of Action
The result of the action of N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide is the inhibition of bacterial growth . By preventing DNA replication in bacterial cells, it can effectively reduce the number of bacterial cells and potentially eliminate bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the quinazolinone derivative in the presence of a base such as sodium hydride.
Formation of the Pentanamide Chain: The final step involves the reaction of the benzylated quinazolinone with a pentanoyl chloride derivative under basic conditions to form the desired N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the quinazolinone core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of sodium hydride.
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one share structural similarities with N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide.
Benzylated Compounds: Compounds like N-benzyl-2-phenylacetamide and N-benzyl-4-methylbenzamide also feature the benzyl group.
Uniqueness
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide is unique due to the combination of the quinazolinone core and the pentanamide chain, which imparts distinct biological activities and chemical properties. This combination allows for a wide range of applications in medicinal chemistry and industrial processes.
特性
IUPAC Name |
N-benzyl-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-18(21-14-15-8-2-1-3-9-15)12-6-7-13-23-19(25)16-10-4-5-11-17(16)22-20(23)26/h1-5,8-11H,6-7,12-14H2,(H,21,24)(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGZHRADSROPEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)
![1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2409945.png)
![4-{[4-(Propan-2-yl)phenyl]methyl}piperidine](/img/structure/B2409947.png)





![5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2409956.png)
![N-(3,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2409957.png)



![N-(4-acetylphenyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2409964.png)
